molecular formula C14H10N2O2S B5244982 2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile

Cat. No.: B5244982
M. Wt: 270.31 g/mol
InChI Key: NUYFOGNMWHRFDS-UHFFFAOYSA-N
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Description

2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile is a heterocyclic compound that features a chromene core with a thiophene ring and an amino group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile typically involves multi-component reactions. One common method is the catalyst-free four-component reaction in water, which involves hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile . This reaction is carried out at ambient temperature, making it an environmentally friendly approach.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding harsh reagents, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways related to cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4H-chromene-3-carbonitrile: Lacks the thiophene ring, which may reduce its biological activity.

    7-hydroxy-4H-chromene-3-carbonitrile:

    4-thiophen-3-yl-4H-chromene-3-carbonitrile: Lacks the amino and hydroxyl groups, which are crucial for its biological interactions.

Uniqueness

2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile is unique due to the presence of both the thiophene ring and the amino group, which enhance its biological activity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-7-hydroxy-4-thiophen-3-yl-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-6-11-13(8-3-4-19-7-8)10-2-1-9(17)5-12(10)18-14(11)16/h1-5,7,13,17H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYFOGNMWHRFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2C3=CSC=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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